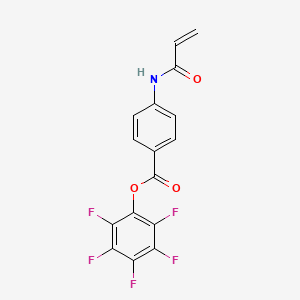

Pentafluorophenyl 4-(acryloylamino)benzoate

Description

Pentafluorophenyl 4-(acryloylamino)benzoate is a chemical compound that combines the properties of pentafluorophenyl and acryloylamino groups with a benzoate ester

Properties

CAS No. |

874478-20-3 |

|---|---|

Molecular Formula |

C16H8F5NO3 |

Molecular Weight |

357.23 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-(prop-2-enoylamino)benzoate |

InChI |

InChI=1S/C16H8F5NO3/c1-2-9(23)22-8-5-3-7(4-6-8)16(24)25-15-13(20)11(18)10(17)12(19)14(15)21/h2-6H,1H2,(H,22,23) |

InChI Key |

IDZBXRGCYHFYQJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 4-(acryloylamino)benzoate typically involves the esterification of 4-(acryloylamino)benzoic acid with pentafluorophenol. This reaction can be catalyzed by various agents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 4-(acryloylamino)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Polymerization: The acryloyl group can participate in radical polymerization, forming polymers with unique properties.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically reacting under mild conditions.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Polymerization: The major products are polymers with repeating units derived from the acryloyl group.

Hydrolysis: The products are 4-(acryloylamino)benzoic acid and pentafluorophenol.

Scientific Research Applications

Pentafluorophenyl 4-(acryloylamino)benzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The compound can be used to create polymers with specific properties, such as high thermal stability and chemical resistance.

Pharmaceuticals: It may be used in the development of drug delivery systems or as a precursor for bioactive compounds.

Bioconjugation: The reactive pentafluorophenyl group allows for the conjugation of biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 4-(acryloylamino)benzoate depends on its application:

Nucleophilic Substitution: The pentafluorophenyl group acts as a leaving group, facilitating the substitution reaction.

Polymerization: The acryloyl group undergoes radical polymerization, forming covalent bonds with other monomers.

Bioconjugation: The pentafluorophenyl group reacts with nucleophilic sites on biomolecules, forming stable covalent bonds.

Comparison with Similar Compounds

Similar Compounds

Pentafluorophenyl Benzoate: Similar in structure but lacks the acryloyl group, limiting its polymerization potential.

Acryloyl Chloride: Contains the acryloyl group but lacks the pentafluorophenyl moiety, making it less reactive in nucleophilic substitution.

4-(Acryloylamino)benzoic Acid: Similar but lacks the ester linkage, affecting its solubility and reactivity.

Uniqueness

Pentafluorophenyl 4-(acryloylamino)benzoate is unique due to the combination of the highly reactive pentafluorophenyl group and the polymerizable acryloyl group. This dual functionality allows for a wide range of applications in different fields, making it a versatile compound for scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.